molecular formula C20H14N4O5 B3008469 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 1251692-32-6

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B3008469
CAS No.: 1251692-32-6
M. Wt: 390.355
InChI Key: OMUIFCQAPLPXQP-UHFFFAOYSA-N
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Description

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex synthetic compound designed for advanced pharmaceutical and biochemical research. The molecular structure incorporates a 1,2,4-oxadiazole moiety linked to a benzodioxole group, a feature present in compounds with various documented biological activities . This specific architecture suggests potential as a key intermediate in medicinal chemistry programs, particularly in the discovery and development of novel therapeutic agents. Researchers may investigate its application as a scaffold for enzyme inhibition or receptor modulation. The presence of the 1,2,3,4-tetrahydropyrazine-2,3-dione group further expands its utility, making it a candidate for the synthesis of more complex heterocyclic systems. This product is provided as a high-purity material to ensure consistent and reliable experimental results. It is intended for use in laboratory research only and is not classified as a drug or medicinal product. This compound is strictly for research purposes and is not meant for diagnostic, therapeutic, or any personal use. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O5/c25-19-20(26)24(14-4-2-1-3-5-14)9-8-23(19)11-17-21-18(22-29-17)13-6-7-15-16(10-13)28-12-27-15/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUIFCQAPLPXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C=CN(C(=O)C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the oxadiazole ring: This involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling of the benzodioxole and oxadiazole units: This step often employs a palladium-catalyzed cross-coupling reaction.

    Formation of the tetrahydropyrazine-dione core: This can be synthesized via a cyclization reaction involving a diketone and an amine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the benzodioxole moiety, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

Antifungal Activity

Research indicates that oxadiazole derivatives exhibit significant antifungal properties. For example, studies have shown that related compounds can inhibit the growth of various fungal pathogens such as Candida albicans and Aspergillus niger. The incorporation of the benzodioxole group enhances the antifungal efficacy by possibly interacting with fungal cell membranes or metabolic pathways .

Table 1: Antifungal Activity of Related Oxadiazole Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ACandida albicans25 μg/mL
Compound BAspergillus niger50 μg/mL
Compound CRhizoctonia solani30 μg/mL

Antibacterial Properties

The compound also shows promise as an antibacterial agent. Various studies have reported that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have demonstrated activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating moderate to high efficacy .

Table 2: Antibacterial Activity of Oxadiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus20 μg/mL
Compound EEscherichia coli15 μg/mL
Compound FPseudomonas aeruginosa30 μg/mL

Neuropharmacological Applications

Emerging research suggests that oxadiazoles may play a role in neuropharmacology. Studies have indicated that certain derivatives can act as agonists at benzodiazepine receptors, which are crucial for the modulation of anxiety and seizure activity. The introduction of specific substituents on the oxadiazole ring has been linked to enhanced anticonvulsant activity .

Case Study: Benzodiazepine Receptor Agonists
A study focused on synthesizing novel oxadiazole derivatives found that some compounds exhibited significant anticonvulsant effects in animal models. For example, one derivative showed comparable efficacy to diazepam in pentylenetetrazole-induced seizure models .

Mechanism of Action

The mechanism of action of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with cellular receptors: Modulating signal transduction pathways and cellular responses.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Key Structural Features:

  • 1,2,4-Oxadiazole Core : Imparts rigidity and metabolic resistance, common in bioactive molecules .
  • Benzodioxole Substituent : Enhances lipophilicity and may influence receptor binding .
  • Tetrahydropyrazine-2,3-dione : A cyclic urea derivative linked to neuropharmacological activity (e.g., anticonvulsants) .

Synthetic routes typically involve multi-step heterocyclization, as seen in analogous oxadiazole derivatives (e.g., coupling of hydroxyimidamides with carboxylic acids under reflux conditions) . Characterization via NMR, IR, and mass spectrometry ensures structural fidelity .

Structural Analogues

Table 1: Structural and Functional Comparisons
Compound Name Core Heterocycle Key Substituents Biological Activity Synthesis Method
Target Compound 1,2,4-Oxadiazole 3-(Benzodioxol-5-yl), phenyl Not explicitly reported (inferred) Multi-step heterocyclization
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole Trifluoromethylphenyl, pyrazole Antiviral (inferred) Cyclocondensation
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole 1,2,4-Oxadiazole Benzotriazole, phenyl Analgesic, antipicornaviral Alkylation under reflux
3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H,2H)-ones Bis-oxadiazole Thioxo, aryl groups Anticancer, antinociceptive Cyclization with Lawesson’s reagent

Key Observations :

Physicochemical Properties

  • Solubility : The benzodioxole group may increase lipophilicity compared to polar substituents (e.g., trifluoromethyl) .
  • Crystal Packing : Analogues like exhibit weak C–H⋯N hydrogen bonds, stabilizing the lattice . The target compound’s benzodioxole could enhance π-stacking, affecting crystallinity .

Biological Activity

The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic molecule featuring a benzodioxole moiety and an oxadiazole ring. Its unique structure suggests potential biological activities that warrant investigation. This article compiles and analyzes existing research on its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H14N4O3\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_3
PropertyValue
Molecular FormulaC15H14N4O3
Molecular Weight286.29 g/mol
CAS Number1000932-94-4

Pharmacological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The following sections summarize key findings related to the biological activity of the target compound.

Anticancer Activity

  • Mechanism of Action : The oxadiazole derivatives have been shown to inhibit various cancer cell lines through multiple pathways. For instance, studies have reported that these compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as caspase-3 and downregulating anti-apoptotic proteins like Bcl-2 .
  • In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For example:
    • A549 (lung cancer) : IC50 values indicated potent antiproliferative effects.
    • C6 (glioma) : Similar cytotoxic profiles were observed .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory potential. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The inhibition of matrix metalloproteinases (MMPs) has been particularly noted as a mechanism through which the compound may exert its anti-inflammatory effects .

Study 1: Anticancer Efficacy

A study conducted on various 1,2,4-oxadiazole derivatives , including our compound of interest, revealed that several derivatives exhibited significant antiproliferative activity against breast cancer cell lines. The study highlighted the importance of substituents on the phenyl ring in enhancing biological activity .

Study 2: Anti-inflammatory Mechanism

In another study focusing on MMP inhibition, compounds similar to our target were tested for their ability to reduce MMP activity in lung adenocarcinoma models. Results showed that these compounds not only inhibited MMPs but also reduced tumor invasiveness .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of This compound , it is essential to compare it with other known oxadiazole derivatives.

Compound NameBiological ActivityIC50 (µM)
Compound A (similar oxadiazole)Anticancer10
Compound B (another oxadiazole derivative)Anti-inflammatory15
Target CompoundAnticancer & Anti-inflammatoryTBD

Q & A

Q. What are the established synthetic routes for this compound, and what methodological considerations ensure high yield and purity?

The synthesis involves cyclocondensation of intermediates like N'-benzoyl-carbohydrazides in phosphorous oxychloride, followed by hydrolysis and alkylation with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles . Key considerations include:

  • Reagent stoichiometry : Excess POCl₃ ensures complete cyclization of the carbohydrazide intermediate.
  • Temperature control : Boiling POCl₃ (~105–110°C) minimizes side reactions.
  • Purification : Column chromatography or recrystallization from ethanol/DMF mixtures removes unreacted alkylating agents . Characterization via ¹H NMR and elemental analysis confirms structural integrity .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • ¹H NMR : Identifies protons in the benzodioxolyl and oxadiazolyl groups (e.g., singlet for oxadiazole protons at δ 8.1–8.3 ppm) .
  • LC-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and detects impurities.
  • Elemental microanalysis : Ensures ≤0.4% deviation in C, H, N content .

Q. What preliminary biological screening data exist for this compound?

Agar diffusion assays ("well method") show antimicrobial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to metronidazole (15–18 mm) . Activity correlates with the presence of the 3-aryl-1,2,4-oxadiazolylmethyl substituent, suggesting a structure-dependent mechanism .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance scalability for structure-activity relationship (SAR) studies?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
  • Solvent optimization : Replace POCl₃ with safer alternatives (e.g., PCl₃ in DMF) while monitoring reaction kinetics via HPLC .
  • Automated alkylation : Use flow chemistry to control reaction time/temperature for reproducible alkylation steps .

Q. How should researchers address contradictions in antimicrobial activity data across studies?

  • Replicate assays : Use standardized protocols (e.g., CLSI guidelines) to minimize variability in inoculum size or agar composition .
  • Structural analogs : Compare activity of derivatives lacking the benzodioxole moiety to isolate pharmacophoric groups .
  • Membrane permeability assays : Quantify compound uptake in bacterial cells using fluorescent probes (e.g., ethidium bromide) to confirm target engagement .

Q. What computational and experimental strategies elucidate the mechanism of action?

  • Molecular docking : Model interactions with bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina; prioritize residues within 4 Å of the oxadiazole ring .
  • Resistance studies : Serial passage assays with sub-MIC concentrations identify mutations in target genes (e.g., folA), validated via whole-genome sequencing .
  • Metabolomics : LC-MS/MS profiles bacterial metabolites (e.g., folate intermediates) post-treatment to map metabolic disruption .

Q. How can physicochemical properties (e.g., solubility, pKa) be characterized to improve bioavailability?

  • Potentiometric titration : Determine pKa using tetrabutylammonium hydroxide in non-aqueous solvents (e.g., isopropyl alcohol) .
  • Solubility assays : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal absorption with Caco-2 cell monolayers .
  • LogP calculation : Use shake-flask method with octanol/water partitioning; target values <3 to enhance membrane permeability .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Their Roles

IntermediateFunctionReference
N'-Benzoyl-5-methyl-2,4-dioxo-3-phenyl-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazideCyclization precursor
5-(Chloromethyl)-3-aryl-1,2,4-oxadiazolesAlkylating agent for N-functionalization

Q. Table 2: Antimicrobial Activity Profile

Bacterial StrainInhibition Zone (mm)Reference Drug (mm)
Staphylococcus aureus16 ± 1.2Metronidazole (18 ± 1.5)
Escherichia coli15 ± 1.0Streptomycin (17 ± 1.3)
Bacillus subtilis14 ± 0.8Streptomycin (16 ± 1.0)
Data sourced from agar diffusion assays at 100 µg/mL .

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